Product packaging for L-Alanine, L-alanyl-L-leucyl-(Cat. No.:CAS No. 54865-21-3)

L-Alanine, L-alanyl-L-leucyl-

Cat. No.: B1336574
CAS No.: 54865-21-3
M. Wt: 273.33 g/mol
InChI Key: HCZXHQADHZIEJD-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing L-Alanyl-L-Leucine within Peptide Biochemistry and Synthetic Chemistry

From a synthetic chemistry perspective, L-Alanyl-L-leucine represents a model compound for the development and optimization of peptide synthesis methodologies. The challenge of selectively forming a peptide bond between the carboxyl group of alanine (B10760859) and the amino group of leucine (B10760876), without unwanted side reactions, has driven innovation in the field. masterorganicchemistry.com Modern techniques such as solid-phase peptide synthesis (SPPS) and enzymatic synthesis using ligases are often employed, each presenting distinct advantages in terms of efficiency, purity, and environmental impact. whiterose.ac.uknii.ac.jp The physical and chemical properties of L-Alanyl-L-leucine are well-characterized, providing a solid foundation for its use in these research contexts.

Table 1: Physicochemical Properties of L-Alanyl-L-leucine

Property Value
Chemical Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol nih.gov
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid nih.gov
Appearance White crystalline powder ontosight.ai
Solubility Soluble in water and ethanol (B145695) ontosight.ai
ChEBI ID CHEBI:74389
CAS Number 3303-34-2 nih.gov

Historical Trajectories in Dipeptide Investigations

The investigation of dipeptides is deeply rooted in the history of peptide chemistry, a field that owes its origin to the pioneering work of Emil Fischer. In 1901, Fischer and his colleague Ernest Fourneau reported the first laboratory synthesis of a dipeptide, glycylglycine. ias.ac.inresearchgate.netmdpi.com This seminal achievement was accomplished through the partial hydrolysis of glycine's corresponding diketopiperazine. ias.ac.in A year later, at a meeting of German scientists, Fischer introduced the term "peptide" to describe these chains of amino acids, distinguishing them from the much larger proteins. ias.ac.inresearchgate.net

The early 20th century saw foundational hypotheses about the nature of peptides as amino acid chains linked by specific bonds. ideal-pharma.eu However, significant progress in synthesizing specific peptides remained slow for nearly half a century. ias.ac.inresearchgate.net A major breakthrough came in 1932 with the introduction of the benzyloxycarbonyl protecting group by Max Bergmann and Leonidas Zervas, which allowed for more controlled and specific peptide bond formation. ias.ac.in This innovation paved the way for Vincent du Vigneaud's landmark chemical synthesis of the peptide hormone oxytocin (B344502) in 1953, a feat that marked a new era in peptide research. ias.ac.increative-peptides.com The subsequent invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s dramatically simplified and accelerated the process, making a vast array of peptides, including specific dipeptides like L-Alanyl-L-leucine, more accessible for study. researchgate.netmdpi.com

Table 2: Key Milestones in Dipeptide and Peptide Research

Year Milestone Key Figure(s) Significance
1901 First synthesis of a dipeptide (Glycylglycine). ias.ac.inmdpi.com Emil Fischer & E. Fourneau Marks the beginning of synthetic peptide chemistry. researchgate.net
1902 The term "peptide" is coined. ias.ac.inideal-pharma.eu Emil Fischer Provided the nomenclature for a new class of biomolecules. researchgate.net
1932 Introduction of the benzyloxycarbonyl protecting group. ias.ac.in Max Bergmann & L. Zervas Enabled controlled peptide synthesis by preventing unwanted reactions. ias.ac.in
1953 First chemical synthesis of a peptide hormone (Oxytocin). ias.ac.increative-peptides.com Vincent du Vigneaud Demonstrated that complex, biologically active peptides could be synthesized. researchgate.net
~1963 Invention of Solid-Phase Peptide Synthesis (SPPS). researchgate.netmdpi.com R. Bruce Merrifield Revolutionized peptide synthesis, making it faster and more efficient. mdpi.com

Contemporary Research Paradigms and Emerging Challenges in L-Alanyl-L-Leucine Studies

In the current research landscape, L-Alanyl-L-leucine serves as a valuable tool in several areas of biochemical and metabolic investigation. It is frequently used as a reference compound in studies focusing on amino acid transport and metabolism. ontosight.ai For instance, research has explored the effects of the dipeptide L-alanyl-L-glutamine on leucine and protein metabolism, indicating that the administration of certain dipeptides can influence the oxidation and proteolysis of essential amino acids like leucine. nih.govresearchgate.netnih.gov

A significant paradigm in contemporary studies is the investigation of cellular transport mechanisms. The uptake of amino acids and small peptides is critical for cellular function, and L-Alanyl-L-leucine is used to probe the activity and specificity of various amino acid transporters, such as System L. nih.govembopress.organnualreviews.org Understanding how dipeptides are transported across cell membranes is crucial for fields ranging from basic cell biology to nutritional science.

Emerging research also focuses on novel and more efficient synthesis methods. While protecting group strategies have greatly improved chemical synthesis yields to over 95%, challenges related to waste and cost remain. masterorganicchemistry.com Consequently, there is growing interest in alternative approaches like continuous flow synthesis and enzymatic methods using L-amino acid ligases. whiterose.ac.uknii.ac.jp These methods aim for higher productivity and greener chemical processes.

Despite progress, challenges persist in the study of L-Alanyl-L-leucine. A primary challenge is the complete elucidation of its regulatory roles in metabolic pathways. While it is known that leucine itself can activate signaling pathways like mTORC1 to regulate protein synthesis, the specific modulatory effects of its dipeptide form, L-Alanyl-L-leucine, are still being unraveled. nih.govmdpi.com Furthermore, accurately differentiating and quantifying the activity of multiple, sometimes overlapping, amino acid and peptide transport systems in living cells remains a complex analytical problem. nih.govphysiology.org Overcoming these challenges will be key to fully understanding the biological significance of this fundamental dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N3O4 B1336574 L-Alanine, L-alanyl-L-leucyl- CAS No. 54865-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54865-21-3

Molecular Formula

C12H23N3O4

Molecular Weight

273.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1

InChI Key

HCZXHQADHZIEJD-CIUDSAMLSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N

sequence

ALA

Origin of Product

United States

Synthetic Methodologies and Advanced Production Strategies for L Alanyl L Leucine

Chemical Synthesis Approaches

The chemical synthesis of L-Alanyl-L-Leucine necessitates the formation of an amide bond between the carboxyl group of L-alanine and the amino group of L-leucine. To achieve this with specificity and efficiency, protecting groups and activating reagents are essential. nih.govmasterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of modern peptide synthesis. nih.govchempep.com This technique involves covalently attaching the C-terminal amino acid (L-leucine) to an insoluble polymer resin. The peptide chain is then elongated by sequentially adding N-protected amino acids (L-alanine). biosynth.com Excess reagents and byproducts are removed by simple filtration and washing, a key advantage over solution-phase methods. chempep.comluxembourg-bio.com

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com This is achieved using coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amino group of the resin-bound amino acid. interchim.fr

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent. bachem.comnih.gov It rapidly activates the carboxyl group of the Fmoc-protected L-alanine, leading to complete coupling reactions, often within 10-30 minutes. nih.gov HBTU is particularly effective for coupling sterically hindered amino acids and is widely used in automated peptide synthesizers. nih.gov The activation process with HBTU typically involves the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA). bachem.comresearchgate.net

DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based coupling reagent frequently used in SPPS. bachem.compeptide.com It activates the carboxyl group by forming a reactive O-acylisourea intermediate. tu-darmstadt.deamericanpeptidesociety.org A significant advantage of DIC over the related Dicyclohexylcarbodiimide (B1669883) (DCC) in SPPS is that its urea (B33335) byproduct is soluble in common organic solvents like isopropanol, allowing for easy removal during washing steps. bachem.compeptide.com To minimize the risk of racemization, DIC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. bachem.compeptide.com

Activation ReagentTypeKey Features
HBTU Aminium SaltHigh efficiency, rapid reaction times, suitable for automated synthesis. bachem.comnih.gov
DIC Carbodiimide (B86325)Soluble urea byproduct, often used with additives (e.g., HOBt) to suppress racemization. bachem.compeptide.com

Fmoc (9-Fluorenylmethoxycarbonyl): This is the most common N-terminal protecting group in modern SPPS. americanpeptidesociety.orgkilobio.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de Its key advantage is the mild deprotection condition, which is compatible with a wide range of acid-labile side-chain protecting groups, a concept known as orthogonality. biosynth.comkilobio.comiris-biotech.de

Boc (tert-Butoxycarbonyl): The Boc group is an alternative N-terminal protecting group that is acid-labile. americanpeptidesociety.orgkilobio.com Deprotection requires strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org While historically significant, the harsher conditions required for Boc removal have led to the broader adoption of the Fmoc strategy. americanpeptidesociety.org

Methyl/Benzyl (B1604629) Esters: The C-terminal carboxyl group of L-leucine must be protected during the coupling of L-alanine. libretexts.org In SPPS, this is inherently achieved by anchoring the leucine (B10760876) to the solid support resin. In solution-phase synthesis, the carboxyl group is often protected as a methyl or benzyl ester. These esters are stable during the coupling reaction but can be removed later, for example, by hydrolysis with NaOH or, in the case of benzyl esters, by hydrogenolysis. libretexts.org

Protecting GroupTarget FunctionalityDeprotection ConditionKey Characteristic
Fmoc α-Amino groupMild base (e.g., Piperidine) americanpeptidesociety.orgiris-biotech.deOrthogonal to acid-labile side-chain protecting groups. kilobio.comiris-biotech.de
Boc α-Amino groupStrong acid (e.g., TFA) americanpeptidesociety.orglibretexts.orgRequires harsher deprotection conditions. americanpeptidesociety.org
Benzyl Ester Carboxyl groupHydrogenolysis or strong acid libretexts.orgUsed for C-terminal protection, especially in solution-phase.
Methyl Ester Carboxyl groupHydrolysis (e.g., NaOH) libretexts.orgCommon C-terminal protecting group in solution-phase synthesis.

Once the synthesis of the L-Alanyl-L-Leucine sequence on the resin is complete, the dipeptide must be cleaved from the solid support and purified.

Trifluoroacetic Acid (TFA) Cleavage: In the widely used Fmoc/tBu strategy, the final step is the cleavage of the peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. iris-biotech.de This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a high concentration of Trifluoroacetic Acid (TFA), often 95%. iris-biotech.deadvancedchemtech.com Scavengers may be added to the cocktail to trap reactive cationic species generated during deprotection. nih.gov Microwave-assisted TFA cleavage can significantly reduce reaction times. nih.gov

High-Performance Liquid Chromatography (HPLC) Purification: The crude product obtained after cleavage contains the target peptide along with various impurities such as truncated or deletion sequences. bachem.com The standard method for purifying this crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com In this technique, the crude peptide is dissolved, often in a dilute aqueous TFA solution, and passed through a column (commonly C18-modified silica). bachem.compeptide.com A gradient of increasing organic solvent (like acetonitrile (B52724), also containing 0.1% TFA) is used to elute the components based on their hydrophobicity, allowing for the separation and isolation of the pure L-Alanyl-L-Leucine. bachem.com The purified fractions are then typically lyophilized to yield the final peptide as a powder. bachem.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. libretexts.org In this approach, all reactions, including protection, coupling, and deprotection, are carried out in a homogeneous solution. slideshare.net A major advantage is that intermediates can be isolated and purified at each step, which can be beneficial for large-scale synthesis. slideshare.netacs.org

Similar to SPPS, solution-phase synthesis relies on coupling agents to activate the carboxyl group of the N-protected L-alanine for reaction with the C-protected L-leucine. libretexts.orglibretexts.org

Dicyclohexylcarbodiimide (DCC): DCC is a powerful and widely used carbodiimide coupling agent. creative-proteomics.comwikipedia.org It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. interchim.frwikipedia.org A key characteristic of DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in most organic solvents, allowing for its easy removal by filtration. peptide.comnbinno.com This property makes DCC particularly well-suited for solution-phase reactions. peptide.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC, often used as its hydrochloride salt (EDC·HCl), is a water-soluble carbodiimide. creative-proteomics.comnbinno.com This solubility is a major advantage, as both the reagent itself and its urea byproduct can be removed by simple aqueous extraction, which is convenient when working with sensitive or water-soluble molecules. peptide.comnbinno.com Its versatility allows for reactions in both aqueous and organic solvents. interchim.frcreative-proteomics.com

Coupling AgentSolubility of ReagentSolubility of Urea ByproductPrimary Application Context
DCC Organic Solvents wikipedia.orgInsoluble in most organic solvents peptide.comnbinno.comSolution-phase synthesis where byproduct can be filtered off.
EDC Water-soluble creative-proteomics.comnbinno.comWater-soluble nbinno.comAqueous or organic reactions; easy removal of byproduct by extraction.
Selective Protection and Deprotection Regimes in Homogeneous Media

The chemical synthesis of L-Alanyl-L-Leucine in a homogeneous medium (solution-phase synthesis) necessitates a precise strategy of using protecting groups to prevent unwanted side reactions, such as self-coupling and polymerization. This involves temporarily blocking the α-amino group of L-alanine and the C-terminal carboxyl group of L-leucine to ensure the specific formation of the desired peptide bond.

An effective strategy relies on the use of orthogonal protecting groups, which can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis. The two most common orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.

In a typical synthesis of L-Alanyl-L-Leucine:

Protection: The α-amino group of L-alanine is protected with a group like Boc or Fmoc. The carboxyl group of L-leucine is protected, often as a methyl or benzyl ester.

Coupling: The N-protected L-alanine is activated at its free carboxyl group using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This activated species then reacts with the free amino group of the C-protected L-leucine to form the peptide bond.

Deprotection: Following the coupling, one of the protecting groups is selectively removed to allow for further chain elongation if necessary, or both are removed to yield the final dipeptide.

The choice of protecting group dictates the deprotection conditions. The Fmoc group is base-labile and is typically removed with a mild base like piperidine, while the tBu group is acid-labile and removed with a strong acid like trifluoroacetic acid (TFA). Similarly, the Boc group is removed by acid, and benzyl esters can be cleaved by catalytic hydrogenolysis. This orthogonality ensures that the peptide bond remains intact while the protecting groups are removed.

Common Orthogonal Protecting Group Strategies
Protecting Group TypeCommon ExampleTarget Functional GroupCleavage ConditionOrthogonal To
Urethane-type (Base-Labile)Fmoc (9-fluorenylmethoxycarbonyl)α-Amino20% Piperidine in DMFtBu, Bn (Acid-Labile)
Urethane-type (Acid-Labile)Boc (tert-butoxycarbonyl)α-AminoTrifluoroacetic Acid (TFA)Bn (Hydrogenolysis)
Ester-type (Acid-Labile)tBu (tert-butyl)Carboxyl / HydroxylTrifluoroacetic Acid (TFA)Fmoc (Base-Labile)
Ester-type (Hydrogenolysis)Bn (Benzyl)CarboxylH₂/Pd-C (Catalytic Hydrogenolysis)Boc (Acid-Labile)

Enzymatic and Biocatalytic Routes for L-Alanyl-L-Leucine and its Derivatives

Enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis, often proceeding under mild conditions without the need for extensive protection and deprotection steps.

Lipases are versatile enzymes capable of catalyzing esterification reactions in non-aqueous media. Research has demonstrated the synthesis of L-alanyl and L-leucyl esters of D-glucose using lipases from Rhizomucor miehei and porcine pancreas. This process can be carried out in a non-polar solvent using unprotected amino acids, achieving ester yields of up to >99%. The resulting products are a mixture of monoesters (at the 6-O-, 3-O-, and 2-O- positions of glucose) and diesters (2,6-di-O- and 3,6-di-O-).

Under optimized conditions, the maximum conversion to L-leucyl-D-glucose ester catalyzed by porcine pancreas lipase (B570770) (PPL) was found to be 24.4% after 72 hours in a DMF/dichloromethane solvent mixture.

Lipase-Catalyzed Synthesis of Amino Acid-Glucose Esters
Amino Acid EsterEnzymeReaction Time (h)Solvent SystemMaximum Conversion (%)
L-Leucyl-D-glucose esterPorcine Pancreas Lipase (PPL)72DMF/Dichloromethane (10:90, v/v)24.4
L-Alanyl-D-glucose esterPorcine Pancreas Lipase (PPL)72DMF/Dichloromethane (10:90, v/v)28.9

α-Amino acid ester acyltransferases (AETs) represent a promising class of enzymes for dipeptide synthesis. An AET from Sphingobacterium siyangensis has been successfully expressed in E. coli for the enzymatic production of L-alanyl-L-glutamine (Ala-Gln). This biocatalytic process involves the reaction of L-alanine methyl ester hydrochloride (AlaOMe) as the acyl donor with L-glutamine as the acyl acceptor.

Through optimization of cultivation and reaction conditions, a high cell density culture of the recombinant E. coli was achieved. Using intact cells as the biocatalyst, a total of 69.7 g/L of Ala-Gln was produced in just 40 minutes, corresponding to a molar yield of 67% based on both substrates. Immobilization of the recombinant E. coli cells in calcium alginate beads has been shown to enhance stability over a wider range of temperatures and pH, enabling continuous production. This methodology demonstrates a powerful and efficient route for synthesizing specific dipeptides like L-Alanyl-L-Leucine by substituting the appropriate amino acid substrates.

The industrial-scale production of the constituent amino acids, L-leucine and L-alanine, is predominantly achieved through microbial fermentation using metabolically engineered strains of bacteria like Corynebacterium glutamicum and Escherichia coli. These methods are advantageous due to their use of renewable resources, environmentally friendly conditions, and the production of enantiomerically pure amino acids.

For L-leucine production, metabolic engineering of C. glutamicum has been a major focus. Strategies include expressing a feedback-resistant version of 2-isopropylmalate synthase (IPMS), the rate-limiting enzyme in the leucine biosynthesis pathway, and deleting genes for transcriptional repressors (e.g., ltbR) to increase expression of biosynthetic genes. Such engineered strains, grown under fed-batch fermentation conditions, can accumulate L-leucine to concentrations exceeding 24 g/L, with molar yields of 0.30 mol per mol of glucose.

For L-alanine, engineered E. coli strains have been developed that enable high-yield production via anaerobic fermentation. This was achieved by coupling L-alanine synthesis to cell growth, making it the primary fermentation product.

Examples of Microbial Production of L-Leucine and L-Alanine
Amino AcidMicroorganismKey Engineering StrategyProduction TiterReference
L-LeucineCorynebacterium glutamicumExpression of feedback-resistant IPMS; deletion of repressor LtbR.> 24 g/L
L-LeucineCorynebacterium glutamicumExpression of feedback-resistant IPMS; deletion of competing pathway genes.38.1 g/L
L-AlanineArthrobacter oxydans DAN75Inactivation of alanine (B10760859) racemase.75.6 g/L
L-AlanineEscherichia coli XZ132Metabolic evolution to couple alanine production to cell growth under anaerobic conditions.High yields (Commercialized)

Advancements in Synthesis Optimization and Stereochemical Control

A primary challenge in chemical peptide synthesis is maintaining the stereochemical integrity of the constituent amino acids.

Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers, is a significant side reaction during the carboxyl group activation step of peptide synthesis. This loss of chiral purity can occur via two main mechanisms: direct enolization (α-abstraction) or, more commonly, through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The oxazolone (B7731731) readily tautomerizes to an aromatic form, losing its stereochemical information at the α-carbon.

Several strategies are employed to suppress racemization:

Use of Urethane (B1682113) Protecting Groups: N-terminal protecting groups like Fmoc and Boc form urethane derivatives, which are significantly less prone to forming oxazolone intermediates compared to simple acyl groups.

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC are often used with racemization-suppressing additives. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form active esters that are less susceptible to racemization while remaining highly reactive towards the amine component.

Control of Reaction Conditions: The presence of excess base can promote racemization. Therefore, using weaker tertiary bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine is often preferred over stronger bases like N,N-diisopropylethylamine (DIPEA). In some cases, base-free conditions, such as the combination of DIC and HOBt, can be one of the most effective methods for minimizing racemization.

Recent studies have shown that coupling reagents derived from Oxyma, such as phosphonium-type PyOxim, and phosphonate-type DEPBT can provide excellent stereochemical control, even in racemization-sensitive couplings.

Continuous Flow Synthesis Techniques for Enhanced Productivity

Continuous flow synthesis represents a paradigm shift in the production of dipeptides like L-alanyl-L-leucine, offering significant advantages in terms of productivity, safety, and process control over traditional batch methods. chimia.chresearchgate.net This approach involves the continuous pumping of reagents through a reactor where the reaction occurs, allowing for steady-state operation, superior heat and mass transfer, and the potential for seamless integration of reaction and purification steps. chimia.chrsc.org

A highly effective strategy for the continuous flow synthesis of dipeptides involves the use of amino acid N-carboxyanhydrides (NCAs) as reactants. whiterose.ac.uk This method has been demonstrated to achieve high conversions and productivities for a range of di- and tripeptides. whiterose.ac.uk In a representative system, a bespoke continuous stirred tank reactor (CSTR) is employed, featuring continuous solids addition, high-shear mixing, and automated pH control to maintain optimal reaction conditions without the need for buffers. whiterose.ac.uk

Key to the success of this technique is the precise control of reaction parameters. whiterose.ac.uk For instance, maintaining a low temperature, typically between 0-2°C, is crucial for minimizing the rate of undesirable side-reactions relative to the desired peptide bond formation. whiterose.ac.uk This is achieved through efficient heat removal, often using a cooling coil within the reactor to counteract the exothermic nature of the reaction and the heat generated by vigorous mixing. whiterose.ac.uk

The intensity of mixing has been shown to be a critical factor in improving the conversion of the amino acid to the dipeptide product. whiterose.ac.uk In one study, it was found that operating at a stirring speed of 4000 rpm was optimal for achieving a steady-state production of the crude dipeptide at approximately 70% yield. whiterose.ac.uk Below this speed, for example at 1200 rpm, product formation was inconsistent due to the build-up of solid NCA on the surface. whiterose.ac.uk

Stoichiometry also plays a vital role. An excess of the NCA, for example, 1.5 equivalents, can lead to over-reaction and the formation of tripeptides and other by-products. whiterose.ac.uk Conversely, an insufficient amount of NCA can complicate the separation of the final dipeptide from unreacted amino acids. whiterose.ac.uk A slight excess, typically 1.1 equivalents of the NCA, has been found to be optimal. whiterose.ac.uk

Under these optimized conditions, with a residence time of just 7 minutes, this continuous flow process can achieve productivities as high as 535 g·L⁻¹h⁻¹. whiterose.ac.uk This level of productivity is a substantial improvement over conventional batch processes.

The table below summarizes the key parameters and findings in the continuous flow synthesis of dipeptides using the NCA method, which is applicable to the synthesis of L-alanyl-L-leucine.

ParameterOptimal Condition/ValueOutcome/Rationale
Reactor Type Continuous Stirred Tank Reactor (CSTR)Allows for continuous solids addition, high shear mixing, and automated pH control. whiterose.ac.uk
Temperature 0-2°CMinimizes the rate of side-reactions relative to the desired peptide formation. whiterose.ac.uk
Mixing Speed 4000 rpmEnsures high amino acid conversion and consistent product formation. whiterose.ac.uk
Stoichiometry (NCA:Amino Acid) 1.1 : 1Avoids over-reaction and simplifies purification. whiterose.ac.uk
Residence Time 7 minutesEnables rapid production. whiterose.ac.uk
Conversion 60-85%High efficiency of reactant to product conversion. whiterose.ac.uk
Productivity Up to 535 g·L⁻¹h⁻¹Demonstrates the high-throughput capability of the continuous flow system. whiterose.ac.uk

While solid-phase peptide synthesis (SPPS) has also been adapted to continuous flow conditions, liquid-phase synthesis is often considered more suitable for the large-scale production of shorter peptides due to cost and waste considerations. nih.govrsc.org Automated continuous-flow liquid-phase peptide synthesizers, incorporating micro-flow reactors, extraction units, and in-line monitoring, are being developed to further enhance the efficiency of peptide production. rsc.orgrsc.org

Biochemical Roles and Metabolic Pathways Involving L Alanyl L Leucine

Fundamental Role as a Dipeptide Building Block for Larger Peptides and Proteins

L-Alanyl-L-leucine is a dipeptide, a molecule formed from the amino acids L-alanine and L-leucine joined by a peptide bond. masterorganicchemistry.com In this fundamental role, it serves as an intermediate in the complex process of protein synthesis. targetmol.com Proteins are essential macromolecules in all living organisms, and their construction relies on the precise assembly of amino acids into long chains called polypeptides. Dipeptides like L-alanyl-L-leucine can be considered as pre-formed units or building blocks that can be incorporated into these growing polypeptide chains. peptanova.deiris-biotech.demerckmillipore.com

The use of dipeptides as building blocks can be particularly advantageous in certain synthetic and biological contexts. In laboratory-based peptide synthesis, for instance, the use of pre-coupled dipeptides can streamline the process and improve efficiency. iris-biotech.de From a biological perspective, the absorption and transport of dipeptides can be more efficient than that of individual amino acids, providing a readily available source of building blocks for cellular processes.

Mechanisms of Amino Acid Transport and Cellular Uptake Mediated by Dipeptides

The cellular uptake of amino acids is a critical process for cell growth, metabolism, and survival. While individual amino acids have specific transport systems, dipeptides like L-alanyl-L-leucine are also actively transported into cells. nih.govfrontiersin.org This transport is primarily mediated by specific carrier proteins located in the cell membrane. nih.govlibretexts.org

Research has shown that dipeptides are indeed imported into cells where they are then cleaved into their constituent amino acids. nih.gov Interestingly, the presence of dipeptides in the extracellular environment can stimulate their own transport into the cell. nih.gov This suggests a regulatory mechanism where the availability of these building blocks upregulates their uptake. The transport of dipeptides is an active process, meaning it requires energy, and is distinct from the transport mechanisms for free amino acids. byjus.com This dual system of amino acid and dipeptide transport ensures that cells have a robust and flexible means of acquiring the necessary components for protein synthesis and other metabolic needs.

Intracellular Catabolism and Fate of L-Alanyl-L-Leucine

Once inside the cell, L-alanyl-L-leucine does not typically accumulate. Instead, it is rapidly broken down by a class of enzymes known as peptidases or proteases. nih.govscilit.com These enzymes catalyze the hydrolysis of the peptide bond that links the L-alanine and L-leucine residues. This enzymatic action effectively cleaves the dipeptide into its two constituent amino acids. nih.gov The cytoplasm of cells contains a variety of peptidases with broad specificities, ensuring the efficient breakdown of a wide range of di- and tripeptides. nih.gov This intracellular hydrolysis is a key step, as it releases the individual amino acids to be utilized in various metabolic pathways. jci.org

Following the enzymatic hydrolysis of L-alanyl-L-leucine, the liberated L-alanine and L-leucine enter their respective metabolic pathways.

L-Alanine Metabolism: L-alanine is a non-essential amino acid that plays a central role in energy metabolism. nbinno.com A primary pathway for L-alanine is the glucose-alanine cycle . In this cycle, alanine (B10760859) is transported to the liver, where it is converted to pyruvate (B1213749). nih.govcreative-proteomics.com Pyruvate can then be used for gluconeogenesis, the synthesis of glucose, which is particularly important during periods of fasting or prolonged exercise. creative-proteomics.com Alternatively, the pyruvate derived from alanine can be converted to acetyl-CoA and enter the citric acid cycle for complete oxidation to produce ATP. nih.gov

L-Leucine Metabolism: L-leucine is an essential, branched-chain amino acid (BCAA) with significant roles in protein metabolism and cell signaling. wikipedia.orgnih.gov A major fate of L-leucine is its incorporation into new proteins. nih.gov Leucine (B10760876) is a potent stimulator of muscle protein synthesis, acting through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. thotnutrition.comnih.govscielo.br Beyond its role in protein synthesis, leucine is a ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies. wikipedia.org The initial step in its catabolism is transamination, followed by oxidative decarboxylation to form isovaleryl-CoA, which is then further metabolized to acetyl-CoA and acetoacetate. wikipedia.orgnih.gov These molecules can be used as an energy source or for the synthesis of fatty acids and sterols. creative-proteomics.com

Interconnected Metabolic Pathways of L-Leucine (as a product of dipeptide degradation)

The catabolism of L-leucine, once liberated from L-alanyl-L-leucine, is initiated by a crucial enzymatic step known as transamination. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs) . nih.govnih.gov There are two main isoforms of this enzyme, a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov

In this reversible reaction, the amino group of L-leucine is transferred to α-ketoglutarate, a key intermediate in the citric acid cycle. nih.govwikipedia.org This transfer results in the formation of two products: glutamate (B1630785) and α-ketoisocaproate (KIC) , which is the α-keto acid analog of leucine. nih.govwikipedia.orgrupahealth.com The BCAT-catalyzed transamination is a critical regulatory point in leucine metabolism and is the first committed step in its degradation. scispace.comannualreviews.orgnih.gov The resulting α-ketoisocaproate can then be further metabolized through a series of reactions, ultimately leading to the production of acetyl-CoA and acetoacetate. wikipedia.orgwikipedia.org

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) Activity and Downstream Products (e.g., Isovaleryl-CoA, Acetyl-CoA)

The catabolism of L-leucine is initiated by a transamination reaction, converting it to α-ketoisocaproate (KIC). This is followed by an irreversible oxidative decarboxylation step catalyzed by the mitochondrial enzyme complex, the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH). This complex is a critical control point in BCAA metabolism.

The activity of the BCKDH complex is tightly regulated. For instance, the metabolite of leucine, KIC, can stimulate the activation of the BCKDH complex, thereby promoting the degradation of all three BCAAs. The BCKDH complex converts KIC into isovaleryl-CoA. Subsequently, isovaleryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate. These molecules can then enter central metabolic pathways.

A simplified overview of the initial steps of L-leucine catabolism is presented in the table below.

StepReactantEnzyme/ComplexProduct(s)Metabolic Fate of Product
1L-LeucineBranched-Chain Amino Acid Transaminase (BCAT)α-Ketoisocaproate (KIC)Substrate for BCKDH
2α-Ketoisocaproate (KIC)Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) ComplexIsovaleryl-CoAFurther catabolism to Acetyl-CoA
3Isovaleryl-CoAIsovaleryl-CoA Dehydrogenase (IVD)3-Methylcrotonyl-CoAEnters pathway to produce Acetyl-CoA
4......Acetyl-CoA & AcetoacetateEnters Tricarboxylic Acid (TCA) Cycle or Ketogenesis

Contributions of L-Leucine to Cellular ATP Generation and Energy Homeostasis

The carbon skeleton of L-leucine serves as a significant source for cellular energy production. The acetyl-CoA generated from leucine catabolism enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Within the mitochondrial matrix, acetyl-CoA is oxidized, leading to the production of reducing equivalents (NADH and FADH₂) and guanosine (B1672433) triphosphate (GTP), which is readily converted to ATP. These reducing equivalents then donate electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of a substantial amount of ATP.

Molecular Signaling Pathways Influenced by L-Leucine (derived from dipeptide metabolism)

Beyond its role in energy metabolism, L-leucine is a potent signaling molecule, most notably as a primary activator of the mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Regulation of Mammalian Target of Rapamycin (mTOR) Pathway

Leucine directly activates mTOR Complex 1 (mTORC1), a key complex in the mTOR pathway. This activation stimulates protein synthesis in various tissues, including skeletal muscle and adipose tissue. The signaling cascade initiated by leucine is crucial for cellular responses to nutrient availability.

Recent research has identified Leucyl-tRNA synthetase (LRS) as a key intracellular sensor for leucine in the mTORC1 signaling pathway. In its canonical function, LRS is responsible for attaching leucine to its corresponding tRNA molecule for protein synthesis. However, it also possesses a non-canonical role in sensing intracellular leucine concentrations. When leucine levels are sufficient, LRS binds to leucine and undergoes a conformational change that allows it to interact with components of the mTORC1 pathway. This function positions LRS as a direct link between leucine availability and the activation of anabolic processes.

The activation of mTORC1 by leucine is mediated through the Rag family of small GTPases. In the presence of amino acids, Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be activated. LRS has been shown to interact directly with Rag GTPases in a leucine-dependent manner, functioning as a GTPase-activating protein (GAP) for RagD. This interaction is a critical step in transmitting the leucine signal to mTORC1.

The Tuberous Sclerosis Complex (TSC1/2) is a key negative regulator of mTORC1. While growth factors like insulin (B600854) primarily signal to mTORC1 through the inhibition of the TSC1/2 complex, amino acid signaling, including that from leucine, can activate mTORC1 independently of TSC1/2. This highlights a distinct mechanism by which leucine exerts its regulatory effects on cell growth and protein synthesis.

Once activated, mTORC1 phosphorylates several downstream targets that directly regulate protein synthesis. Two of the most well-characterized effectors are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). The phosphorylation of S6K1 and 4E-BP1 is significantly enhanced by the oral administration of leucine.

Phosphorylation of S6K1 by mTORC1 leads to its activation, which in turn promotes the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery. Concurrently, mTORC1-mediated phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This releases eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation. The coordinated phosphorylation of S6K1 and 4E-BP1 in response to leucine signaling effectively upregulates global protein synthesis.

The key components of the leucine-mTOR signaling pathway are summarized below.

ComponentRole in Leucine SignalingUpstream Regulator(s)Downstream Effector(s)
L-Leucine Primary signaling moleculeL-Alanyl-L-Leucine hydrolysisLeucyl-tRNA Synthetase (LRS)
Leucyl-tRNA Synthetase (LRS) Intracellular leucine sensorL-LeucineRag GTPases
Rag GTPases Mediate mTORC1 recruitment to the lysosomeLRS, Amino AcidsmTORC1
mTORC1 Central kinase integrating nutrient signalsRag GTPases, RhebS6 Kinase 1 (S6K1), 4E-Binding Protein 1 (4E-BP1)
S6 Kinase 1 (S6K1) Promotes translation of specific mRNAsmTORC1Ribosomal protein S6 and other translational components
4E-Binding Protein 1 (4E-BP1) Inhibits translation initiationmTORC1Eukaryotic initiation factor 4E (eIF4E)

Based on a comprehensive review of scientific literature, there is no specific information available regarding the biochemical roles and metabolic pathways of a compound named "L-Alanine, L-alanyl-L-leucyl-". This nomenclature does not correspond to a standard recognized dipeptide or tripeptide in the context of the signaling pathways outlined in the request.

The provided outline, which includes the modulation of AMP-Activated Protein Kinase (AMPK), General Control Non-Depressible Kinase 2 (GCN2), and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), relates to the bioactivity of the individual amino acid L-Leucine .

Scientific research has extensively documented the role of L-Leucine in modulating these critical metabolic signaling pathways:

AMPK Signaling: L-Leucine has a complex, context-dependent role in modulating AMPK signaling. Some studies indicate that leucine can activate AMPK, contributing to processes like mitochondrial biogenesis, while others suggest it can inhibit AMPK, particularly in the context of stimulating the mTOR pathway for protein synthesis. nih.govconsensus.appnih.gov

GCN2 Pathway: The GCN2 pathway is a key sensor of amino acid availability. Deprivation of essential amino acids, notably L-Leucine, is a primary activator of GCN2. nih.govresearchgate.net This activation leads to a signaling cascade that helps manage cellular stress resulting from nutrient scarcity.

PGC-1α Pathway: L-Leucine has been shown to influence the PGC-1α pathway, a master regulator of mitochondrial biogenesis and energy metabolism. researchgate.netnih.gov Leucine can stimulate the expression of PGC-1α, thereby promoting the formation of new mitochondria and enhancing fatty acid oxidation. researchgate.net

Given the strict constraint to focus solely on "L-Alanine, L-alanyl-L-leucyl-," for which no data exists in relation to the specified pathways, it is not possible to generate the requested article. The extensive body of research on these pathways is associated with L-Leucine.

Enzymatic and Receptor Interactions of L Alanyl L Leucine

Substrate Recognition and Catalysis by Dipeptide Ligases (e.g., BacD)

L-Alanyl-L-Leucine can be synthesized by enzymes known as L-amino acid ligases (Lals). A well-characterized example of such an enzyme is BacD (also known as YwfE) from Bacillus subtilis. nih.govnih.gov These enzymes catalyze the ATP-dependent formation of a peptide bond between two L-amino acids. nih.gov

The substrate recognition process in these ligases is highly specific, particularly concerning the amino acid residues at the N-terminal and C-terminal positions of the dipeptide. In vitro assays with BacD have demonstrated a clear preference for small L-amino acids, such as L-alanine, glycine, or serine, at the N-terminal position. nih.gov For the C-terminal position, the enzyme recognizes a broader range of uncharged, bulky, or hydrophobic amino acids, including L-leucine, L-phenylalanine, and L-methionine. nih.govnih.gov This substrate profile makes L-Alanyl-L-Leucine a suitable product of BacD catalysis.

The crystal structure of BacD has provided insights into its catalytic mechanism. The enzyme belongs to the ATP-grasp superfamily, characterized by a domain that binds ATP between two subdomains. nih.gov The catalytic process involves the phosphorylation of the C-terminal carboxyl group of the first amino acid (L-alanine) by ATP, forming an acylphosphate intermediate. This is followed by a nucleophilic attack from the amino group of the second amino acid (L-leucine) to form the dipeptide. nih.gov Specific amino acid residues within the enzyme's active site are crucial for this process. For instance, a conserved arginine residue (Arg328 in YwfE) is considered vital for the recognition of the N-terminal L-alanine and for catalysis. nih.govacs.org Another residue, Trp332, plays a key role in restricting the size of the N-terminal substrate, ensuring that only smaller amino acids like L-alanine can bind effectively. nih.govresearchgate.net

Substrate Specificity of L-Amino Acid Ligase (BacD/YwfE)
Substrate PositionPreferred Amino Acid CharacteristicsExamples
N-TerminalSmall L-amino acidsL-Alanine, Glycine, L-Serine
C-TerminalUncharged, bulky, hydrophobic L-amino acidsL-Leucine, L-Phenylalanine, L-Methionine

Mechanism of Action of Dipeptides on Specific Molecular Targets

As an endogenous metabolite, L-Alanyl-L-Leucine is involved in protein synthesis and metabolism. nih.gov The mechanisms through which dipeptides exert their biological effects often involve direct interaction with specific molecular targets, leading to the modulation of cellular signaling pathways.

One of the most significant mechanisms associated with the constituent amino acid L-leucine is the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. nih.govnih.gov Leucine (B10760876) acts as a key signaling molecule indicating amino acid availability, which in turn stimulates the mTORC1 pathway. nih.gov This activation is a central regulator of protein synthesis, promoting cell growth and proliferation. nih.gov The dipeptide L-Alanyl-L-Leucine can serve as a source of L-leucine, thereby influencing this critical metabolic pathway. medchemexpress.com

Furthermore, recent research on dipeptides structurally similar to L-Alanyl-L-Leucine has shed light on other potential mechanisms of action. Studies using a supplement containing branched-chain amino acids (BCAAs) and the dipeptide L-alanyl-L-alanine demonstrated an ability to ameliorate age-related muscle loss (sarcopenia) by modulating calcium homeostasis. nih.gov This effect was linked to changes in the expression of key proteins involved in calcium handling within muscle cells, including the ryanodine (B192298) receptor 1 (RyR1) and the Sarco-Endoplasmic Reticulum Calcium ATPase (SERCA) pump. nih.gov This suggests that dipeptides can influence fundamental physiological processes by targeting specific ion channels and pumps.

Potential Molecular Targets and Mechanisms of L-Alanyl-L-Leucine and Related Compounds
Compound/ComponentMolecular TargetMechanism of ActionPhysiological Outcome
L-Leucine (from L-Alanyl-L-Leucine)mTORC1 PathwayActivation of mTORC1 signalingStimulation of protein synthesis
L-Alanyl-L-alanine (similar dipeptide)RyR1, SERCAModulation of gene expression, amelioration of Ca2+ dyshomeostasisCounteracting sarcopenia-related muscle dysfunction

Stereochemical Specificity in Biological Interactions (e.g., L-enantiomer activity)

The biological interactions of peptides are exquisitely sensitive to the stereochemistry of their constituent amino acids. Enzymes and receptors in biological systems are themselves chiral, being composed of L-amino acids. This inherent chirality dictates a high degree of stereochemical specificity in their interactions with substrates and ligands.

For L-Alanyl-L-Leucine, the "L" designation for both the alanine (B10760859) and leucine residues is critical for its recognition and processing by enzymes like BacD. nih.gov L-amino acid ligases are specifically adapted to bind and catalyze reactions with L-enantiomers. The three-dimensional arrangement of the functional groups (the amino group, carboxyl group, and side chain) around the alpha-carbon of an L-amino acid fits precisely into the active site of the enzyme. A D-enantiomer, being a mirror image, would not fit correctly, preventing the necessary interactions for binding and catalysis. This "lock-and-key" or "induced-fit" model explains the high enantioselectivity of these enzymes. nih.gov

The positioning of key residues within the enzyme's active site, such as the conserved arginine in L-amino acid ligases, is thought to be a primary determinant of this enantioselective recognition of L-amino acids. nih.govresearchgate.net This specificity ensures that dipeptides are synthesized from the correct building blocks, which is essential for their designated biological functions, as naturally occurring proteins and peptides in organisms are composed almost exclusively of L-amino acids.

Structural Elucidation and Conformational Analysis of L Alanyl L Leucine

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of peptides. Techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide detailed information about the chemical environment of individual atoms and the nature of chemical bonds, respectively.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It provides information on the connectivity of atoms and their spatial proximity.

For L-Alanyl-L-Leucine, a ¹H NMR spectrum would display characteristic signals for each proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. The α-protons of the alanine (B10760859) and leucine (B10760876) residues typically appear in the range of 3.5-4.5 ppm. The methyl protons of the alanine residue would produce a distinct doublet, while the isobutyl side chain of the leucine residue would give rise to more complex signals, including two diastereotopic methyl groups appearing as distinct doublets.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are crucial for assigning these proton signals. A COSY spectrum would show cross-peaks between protons that are coupled through chemical bonds, allowing for the unambiguous tracing of the spin systems within both the alanine and leucine residues. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, providing evidence for the peptide's folded conformation and confirming the sequence by showing proximity between protons of the adjacent alanine and leucine residues.

Table 1: Expected ¹H NMR Chemical Shift Ranges for L-Alanyl-L-Leucine Note: Exact chemical shifts can vary based on solvent, pH, and temperature.

Proton Residue Expected Chemical Shift (ppm) Multiplicity
Amide (NH)Leucine7.5 - 8.5Doublet
α-HAlanine3.8 - 4.2Quartet
α-HLeucine4.0 - 4.5Multiplet
β-CH₃Alanine1.3 - 1.5Doublet
β-CH₂Leucine1.5 - 1.8Multiplet
γ-CHLeucine1.4 - 1.7Multiplet
δ-CH₃ (x2)Leucine0.8 - 1.0Doublet (each)

¹³C NMR provides complementary information, with distinct signals for each carbon atom in the dipeptide. chemicalbook.com The carbonyl carbons of the peptide bond and the C-terminus are particularly diagnostic, typically resonating in the 170-180 ppm range. illinois.edu

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. elixirpublishers.com The resulting spectra serve as a "molecular fingerprint," providing information about functional groups and the peptide backbone conformation. elixirpublishers.com The peptide group itself gives rise to several characteristic vibrational bands. researchgate.net

Key vibrational modes for L-Alanyl-L-Leucine include:

Amide A band (~3280 cm⁻¹): This band, strong in IR, arises from the N-H stretching vibration and its position is sensitive to hydrogen bonding. researchgate.net

Amide I band (1630-1695 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide backbone, this band is intense in both IR and Raman spectra. researchgate.net Its frequency is highly sensitive to the secondary structure of the peptide. researchgate.netspectroscopyonline.com

Amide II band (1510-1560 cm⁻¹): This IR-active band results from a combination of N-H bending and C-N stretching and is also diagnostic of conformation. researchgate.net

Amide III band (1200-1300 cm⁻¹): A complex mix of C-N stretching and N-H bending, this band is observed in both IR and Raman spectra. researchgate.net

In addition to the backbone modes, vibrations from the alanine and leucine side chains, such as C-H stretching and bending, appear in the spectra, confirming the presence of these residues. elixirpublishers.comspectroscopyonline.com

Table 2: Key Vibrational Bands for L-Alanyl-L-Leucine

Vibrational Mode Approximate Wavenumber (cm⁻¹) Primary Motion Spectroscopy
Amide A~3280N-H StretchIR, Raman (weak)
Amide I1630 - 1695C=O StretchIR, Raman
Amide II1510 - 1560N-H Bend + C-N StretchIR
Amide III1200 - 1300C-N Stretch + N-H BendIR, Raman
CH₃/CH₂ Bending1340 - 1480C-H Bend (Side Chains)IR, Raman

Crystallographic Studies for Solid-State Conformational Analysis (e.g., X-ray Diffraction)

X-ray diffraction on single crystals is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides atomic-resolution data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

While specific crystallographic data for L-Alanyl-L-Leucine is not widely published, the methodology remains critical for conformational analysis. If a suitable single crystal were analyzed, the resulting electron density map would reveal the exact spatial arrangement of the atoms. This would allow for the precise determination of the peptide backbone torsion angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), as well as the side-chain torsion angles (e.g., χ¹, χ² for the leucine residue). This information would define the peptide's solid-state conformation, revealing details about intramolecular hydrogen bonding and the packing of molecules within the crystal lattice. Studies on individual amino acids like L-leucine have successfully used X-ray powder diffraction to determine their crystal structures, illustrating the power of this technique for analyzing the fundamental building blocks of peptides. researchgate.netresearchgate.net

Investigations into Conformational Dynamics and Flexibility of Dipeptides

The conformational landscape of dipeptides is often visualized using a Ramachandran plot, which maps the sterically allowed combinations of φ and ψ angles. For L-Alanyl-L-Leucine, the bulky isobutyl side chain of the leucine residue imposes significant steric constraints, limiting the accessible conformational space compared to a simpler dipeptide like L-Alanyl-L-Alanine.

Computational and Theoretical Studies of L Alanyl L Leucine

Molecular Dynamics Simulations for Solution-Phase Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For dipeptides like L-alanyl-L-leucine, MD simulations are invaluable for exploring their conformational landscape in an aqueous environment, mimicking physiological conditions. These simulations provide a detailed picture of how the peptide folds, interacts with water molecules, and samples different shapes.

The process begins by defining a system, which includes the peptide and a sufficient number of solvent molecules in a simulation box. The interactions between all atoms are described by a force field, an empirical set of energy functions. The simulation then numerically solves Newton's equations of motion for this system, tracking the trajectory of each atom over a set period.

Studies on individual amino acids like alanine (B10760859) and leucine (B10760876) in aqueous solutions have utilized various force field combinations to understand their behavior in crowded environments. nih.gov Such simulations can reveal properties like aggregation, density increments, and dielectric increments. nih.gov For instance, simulations can calculate how the density of the solution changes with amino acid concentration. nih.gov Although specific MD studies focusing exclusively on the solution-phase conformations of L-alanyl-L-leucine are not extensively detailed in the cited literature, the principles are directly applicable. The simulation would reveal the distribution of dihedral angles (phi, psi) of the peptide backbone, the orientation of the alanine and leucine side chains, and the formation and dynamics of intramolecular and intermolecular hydrogen bonds with water.

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Amino Acids in Solution

ParameterTypical Value/MethodDescription
Software PackageGROMACS, NAMDSoftware used to perform the molecular dynamics calculations. nih.govmdpi.com
Force FieldOPLS-AA/L, CHARMM, AMBERA set of parameters to calculate the potential energy of the system. The choice affects the simulation's accuracy. nih.gov
EnsembleNPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. nih.gov
Temperature298 K (25 °C)Physiological temperature is often simulated. Controlled by a thermostat like Nosé-Hoover. nih.gov
Pressure1 atmStandard atmospheric pressure, controlled by a barostat like Parrinello-Rahman. nih.gov
Simulation TimeNanoseconds (ns) to Microseconds (µs)The duration of the simulation, which needs to be long enough to sample relevant conformational changes.

Quantum Chemical Calculations and Ab Initio Approaches for Electronic Structure

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are used to investigate the electronic structure of molecules from first principles, without reliance on empirical parameters. rowansci.com These methods can provide highly accurate information about molecular geometry, bond energies, electronic charge distribution, and reaction mechanisms.

For a dipeptide like L-alanyl-L-leucine, quantum chemical calculations can be used to:

Determine Optimized Geometries: Find the most stable three-dimensional structure(s) of the molecule in a vacuum or implicit solvent.

Analyze Intramolecular Interactions: Quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize specific conformations.

Calculate Spectroscopic Properties: Predict properties like NMR chemical shifts, which can be compared with experimental data to validate the computed structure. mdpi.com

Evaluate Reaction Energetics: Study the energy profile of chemical reactions, such as peptide bond hydrolysis.

For example, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been employed to study the gas-phase reaction of leucine with the OH radical. scielo.org.mx Such studies determine the structures of reactants, transition states, and products, providing a detailed mechanistic understanding. scielo.org.mx Similarly, quantum chemical investigations have been performed on alanine oligomers to compare the stability of different conformations like α-helices and β-strands. A study on L-alanine pentamer used DFT (B3LYP/6-31+G(d,p)) to optimize various structural types and calculate their relative energies and dipole moments. These approaches are directly transferable to the study of L-alanyl-L-leucine to understand its intrinsic electronic and structural properties.

Table 2: Example of Quantum Chemical Calculation Results for L-Alanine Pentamer Conformers

Designated TypeOptimized φ/ψ (°)Relative Energy (kcal/mol)Dipole Moment (Debye)
β-extended-158 / 1550.001.1
α-helix-65 / -41-1.8818.1
PPII-79 / 1461.071.4
P-like-85 / 68-12.248.0

Data adapted from a study on L-alanine pentamer models calculated by B3LYP/6-31+G(d,p).

Kinetic Modeling of Biochemical Processes and Metabolic Networks (e.g., Leucine-mediated Signaling)

Kinetic modeling is a mathematical approach used to simulate and analyze the dynamics of complex biochemical networks. ucsb.edu These models consist of a series of ordinary differential equations that describe the rate of change of concentrations for various species in a system, such as enzymes, substrates, and products. mdpi.com

These models can:

Simulate the dynamic response of the system to stimuli, such as a bolus ingestion of leucine. nih.gov

Predict the concentrations of signaling proteins and metabolites over time.

Identify the most sensitive parameters or control points within the network. For example, model analysis has suggested that the total levels of the protein p70S6K are a primary determinant of MPS. nih.gov

Generate hypotheses that can be tested experimentally.

A kinetic model for L-alanyl-L-leucine would build upon these existing frameworks. It would need to incorporate additional steps for the dipeptide's absorption and its hydrolysis into L-alanine and L-leucine, which would then feed into their respective metabolic and signaling pathways.

Table 3: Highlights from a Kinetic Model of Leucine-Mediated Muscle Protein Metabolism

Model FeatureFinding or Implication
Integration of ModulesThe model combines modules for mTOR signaling, leucine kinetics, and insulin (B600854) signaling to create a comprehensive simulation. nih.gov
Control of MPSModel predictions indicate that the total cellular amount of p70S6K is a critical factor in controlling the rate of muscle protein synthesis. nih.gov
Role of InsulinInsulin signaling was found to significantly affect the net protein balance, primarily through its effects on muscle protein breakdown. nih.gov
Feedback LoopsThe model accounts for p70S6K-mediated negative feedback on mTORC1 signaling, which reduces MPS in a dose-dependent manner. nih.gov

Computational Approaches to Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational methods are widely used in SAR to predict the activity of new molecules, optimize lead compounds, and understand interactions at a molecular level.

For a dipeptide like L-alanyl-L-leucine, or its derivatives, several computational SAR approaches could be applied:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate chemical descriptors of molecules (e.g., hydrophobicity, size, electronic properties) with their biological activity. nih.gov For a series of L-alanyl-L-leucine analogs, a QSAR model could predict their binding affinity to a specific transporter or receptor based on modifications to their structure.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to be active. A pharmacophore model could be built based on L-alanyl-L-leucine and other active peptides to guide the design of new molecules with similar activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com Docking could be used to study how L-alanyl-L-leucine or its analogs bind to the active site of a peptidase or a peptide transporter, with the docking score providing an estimate of binding affinity. mdpi.com

Alanine Scanning: Computationally, this involves systematically replacing each amino acid residue in a peptide with alanine and calculating the change in binding free energy using methods like MD simulations. nih.govunipa.it This helps identify "hotspot" residues that are critical for the peptide's activity. For L-alanyl-L-leucine itself, this is less relevant, but for a larger peptide containing this motif, it would be a key technique. nih.gov

These computational tools allow for the rapid screening of virtual libraries of compounds and provide insights that can rationalize experimental SAR data, ultimately accelerating the process of drug discovery and design. nih.govunipa.it

Table 4: Overview of Computational SAR Methodologies

MethodologyPrincipleApplication for L-Alanyl-L-Leucine Analogs
QSARCorrelates molecular descriptors with biological activity. mdpi.comPredicting transport efficiency or receptor affinity based on physicochemical properties.
Pharmacophore ModelingIdentifies essential 3D chemical features for activity.Designing new molecules that mimic the key interaction features of the dipeptide.
Molecular DockingPredicts the binding mode and affinity of a ligand to a target protein. mdpi.comEvaluating how structural modifications affect binding to a specific enzyme or transporter.
Computational Alanine ScanningIdentifies key residues for binding by computationally mutating them to alanine. nih.govDetermining the importance of the Ala or Leu residue for the activity of a larger peptide containing the motif.

Analytical Techniques and Characterization in L Alanyl L Leucine Research

Advanced Chromatographic Methodologies

Chromatography is a cornerstone of peptide analysis, enabling the separation of L-Alanyl-L-Leucine from complex mixtures, including its constituent amino acids, impurities, or other peptides. The choice of chromatographic technique depends on the analytical goal, whether it is assessing purity, precise quantification, or structural identification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and concentration of L-Alanyl-L-Leucine. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common modality, where the dipeptide is separated based on its hydrophobic interactions with a nonpolar stationary phase.

In a typical RP-HPLC setup, an aqueous mobile phase, often containing an organic modifier like acetonitrile (B52724) and an ion-pairing agent, is used to elute the sample from a C18 column. nih.gov The polarity of L-Alanyl-L-Leucine, which is greater than its constituent amino acid L-Leucine but less than L-Alanine, dictates its retention time. Purity is assessed by integrating the area of the peak corresponding to L-Alanyl-L-Leucine relative to the total area of all peaks in the chromatogram.

Quantification is achieved by creating a calibration curve from standard solutions of known L-Alanyl-L-Leucine concentrations. The peak area of the analyte in an unknown sample is then compared against this curve. nih.gov UV detection is commonly employed, typically at a low wavelength (around 210-220 nm), to detect the peptide bond. nih.gov For enhanced sensitivity and selectivity, pre- or post-column derivatization with chromogenic or fluorogenic agents can be used, although direct UV detection is often sufficient for purity and concentration assays. mdpi.com

Table 1: Illustrative HPLC Parameters for Dipeptide Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm Separation based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic modifier to improve peak shape and provide counter-ions.
Mobile Phase B 0.1% TFA in Acetonitrile Organic solvent to elute the dipeptide from the column.
Gradient 5% to 60% B over 20 minutes Gradually increases mobile phase hydrophobicity to elute compounds.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Detection UV at 214 nm Detection of the peptide bond.

| Injection Volume | 10 µL | Volume of the sample introduced into the system. |

For unambiguous identification and highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry, providing structural information and enabling detection at very low concentrations. nih.gov

After chromatographic separation, the eluent containing L-Alanyl-L-Leucine is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates protonated molecular ions [M+H]⁺ of the dipeptide. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For L-Alanyl-L-Leucine (molar mass: 202.25 g/mol ), the expected m/z for the singly charged ion would be approximately 203.26.

For trace analysis, LC-MS can be operated in selected ion monitoring (SIM) mode to look for this specific m/z, or in tandem mass spectrometry (MS/MS) mode. In LC-MS/MS, the parent ion (m/z 203.26) is isolated and fragmented to produce characteristic product ions, which provides a highly specific and sensitive method for quantification known as multiple reaction monitoring (MRM). nih.govsciex.com This approach is invaluable for analyzing L-Alanyl-L-Leucine in complex biological matrices. researchgate.net

Table 2: Predicted Mass Spectrometry Data for L-Alanyl-L-Leucine Identification

Ion Type Predicted m/z Description
Parent Ion [M+H]⁺ ~203.26 The protonated molecular ion of L-Alanyl-L-Leucine.
Fragment Ion (b₂) ~144.13 Corresponds to the L-Alanyl-L-Leucyl fragment.
Fragment Ion (y₁) ~132.10 Corresponds to the C-terminal L-Leucine residue.
Fragment Ion (immonium) ~86.09 Characteristic immonium ion for Leucine (B10760876).

| Fragment Ion (immonium) | ~44.05 | Characteristic immonium ion for Alanine (B10760859). |

Ion Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. harvardapparatus.com This technique is particularly useful for separating peptides from free amino acids or other charged impurities. nih.gov193.16.218 L-Alanyl-L-Leucine is an amphoteric molecule, possessing a C-terminal carboxyl group and an N-terminal amino group. Its net charge can be manipulated by adjusting the pH.

At a pH below its isoelectric point (pI), the dipeptide will be positively charged and can bind to a cation exchange resin. ucl.ac.uk Conversely, at a pH above its pI, it will be negatively charged and bind to an anion exchange resin. Elution is typically achieved by applying a pH gradient or an increasing salt concentration gradient, which disrupts the electrostatic interactions between the dipeptide and the stationary phase. harvardapparatus.com IEC has been successfully used to separate diastereomers of leucyl dipeptides, highlighting its resolving power for closely related species. nih.gov

Spectrophotometric Assays for Concentration Determination (e.g., Ninhydrin-based, UV/Vis)

Spectrophotometric assays offer a simpler, more rapid, though often less specific, alternative to chromatography for determining the concentration of L-Alanyl-L-Leucine.

The most common method is the ninhydrin (B49086) assay. Ninhydrin reacts with the primary amine of the N-terminal L-Alanine residue upon heating to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, measured by a spectrophotometer at approximately 570 nm, is directly proportional to the concentration of the dipeptide in the sample. europa.eu This method is widely used in amino acid analyzers, often coupled with IEC for post-column derivatization and detection. 193.16.218

Direct UV/Vis spectrophotometry is less applicable for L-Alanyl-L-Leucine as it lacks a strong chromophore. The peptide bond exhibits weak absorbance around 210-220 nm, but this region is prone to interference from many other organic molecules. Therefore, direct UV measurement is generally reserved for pure samples and is more common as a detection method in HPLC rather than a standalone quantification assay.

Method Validation for Quantitative Analysis of L-Alanyl-L-Leucine in Research Samples

To ensure that a quantitative method for L-Alanyl-L-Leucine is reliable and fit for its intended purpose, it must be thoroughly validated. Method validation is a critical process that establishes the performance characteristics of an analytical procedure. semanticscholar.org Key validation parameters, typically following International Council for Harmonisation (ICH) guidelines, include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: The demonstration that the analytical response is directly proportional to the concentration of L-Alanyl-L-Leucine over a specified range. This is typically evaluated by calculating the coefficient of determination (R²) from the calibration curve, with a value >0.99 being desirable. nih.govscielo.org.pe

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a matrix with a known amount of the dipeptide. Recoveries are typically expected to be within 98-102%. scielo.org.pejocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Variation observed within the same day. scielo.org.pe

Intermediate Precision (Inter-day precision): Variation observed on different days, by different analysts, or with different equipment. mdpi.comscielo.org.pe Precision is expressed as the relative standard deviation (RSD), which should ideally be less than 2%.

Limit of Detection (LOD): The lowest concentration of L-Alanyl-L-Leucine that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.govscielo.org.pe

Limit of Quantification (LOQ): The lowest concentration of L-Alanyl-L-Leucine that can be determined with acceptable accuracy and precision. nih.govscielo.org.pe

Table 3: Summary of Key Method Validation Parameters

Parameter Definition Common Acceptance Criterion
Selectivity Ability to measure analyte in the presence of other components. No interfering peaks at the analyte's retention time.
Linearity (R²) Proportionality of signal to concentration. R² ≥ 0.99
Accuracy (% Recovery) Closeness to the true value. 98.0% - 102.0%
Precision (RSD%) Agreement between repeated measurements. RSD ≤ 2%
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≥ 3:1

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1 |

Degradation Mechanisms and Stability in Biochemical Systems

Chemical Hydrolysis of Peptide Bonds under Varied Conditions (Acidic, Basic)

The peptide bond, an amide linkage, is susceptible to hydrolysis, a reaction that cleaves the bond by adding a water molecule. This process can be catalyzed by both acids and bases.

In basic conditions , the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of thepeptide bond. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the peptide bond. This process also yields the individual amino acids. The rate of alkaline hydrolysis is influenced by the hydroxide ion concentration and temperature. While the general mechanisms for peptide hydrolysis are well-established, specific kinetic parameters such as rate constants for L-alanyl-L-leucine under varied pH and temperature conditions are not extensively detailed in publicly available literature.

Enzymatic Degradation Profiles by Diverse Peptidase Classes

In biological systems, the degradation of peptides is primarily mediated by a class of enzymes known as peptidases or proteases. These enzymes exhibit high specificity and efficiency. L-alanyl-L-leucine can be targeted by several peptidase classes.

Aminopeptidases: This class of exopeptidases cleaves the peptide bond at the N-terminal end of a peptide. L-alanyl-L-leucine is a potential substrate for leucine (B10760876) aminopeptidases (LAPs), which show a preference for cleaving N-terminal leucine residues but can act on other residues as well. wikipedia.org The enzyme would hydrolyze the peptide bond to release L-alanine and L-leucine. The efficiency of cleavage can be influenced by factors such as pH and the presence of metal cofactors, with many LAPs being metalloenzymes that require divalent cations like Zn²⁺ or Mn²⁺ for activity. wikipedia.org The optimal pH for these enzymes is often neutral to slightly alkaline. nih.gov

Carboxypeptidases: These exopeptidases cleave the peptide bond at the C-terminal end. Carboxypeptidase A, for example, preferentially cleaves C-terminal amino acids with bulky, aromatic, or branched aliphatic side chains, such as leucine. Therefore, L-alanyl-L-leucine is a suitable substrate for carboxypeptidase A, which would release L-leucine, followed by L-alanine.

Dipeptidyl Peptidases: This class of enzymes can cleave dipeptides from the N-terminus of polypeptide chains.

Dipeptidases: These enzymes specialize in hydrolyzing dipeptides into their constituent amino acids.

The susceptibility of L-alanyl-L-leucine to these enzymes makes it readily biodegradable in biological environments. However, a detailed comparative analysis of kinetic parameters (like Kₘ and kₖₐₜ) for the degradation of this specific dipeptide by various peptidase classes is not widely documented.

Thermal Stability and Identification of Major Degradation Pathways (e.g., Diketopiperazine Formation)

When subjected to thermal stress, particularly in the solid state, L-alanyl-L-leucine undergoes a primary degradation reaction involving an intramolecular cyclization. This process results in the formation of a six-membered ring structure known as a 2,5-diketopiperazine (DKP), specifically cyclo(Ala-Leu), with the concurrent elimination of a water molecule.

This cyclization is a common thermal degradation pathway for dipeptides and is driven by the thermodynamic stability of the resulting cyclic structure. The reaction is initiated by the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the C-terminal amino acid. Studies using thermogravimetric analysis (TGA) have shown that this solid-state cyclization for L-alanyl-L-leucine occurs within a specific temperature range.

ParameterValueReference
Cyclization Temperature Range (at 10 K/min)215–265 °C nih.govresearchgate.net
Major Degradation Productcyclo(Ala-Leu) nih.govresearchgate.net
ByproductWater (H₂O) nih.govresearchgate.net

This table summarizes the key thermal degradation parameters for L-alanyl-L-leucine in the solid state.

Solid-State Cyclization Kinetics and Mechanistic Investigations

The kinetics of the solid-state cyclization of L-alanyl-L-leucine to form cyclo(Ala-Leu) have been investigated using non-isothermal kinetic methods. By analyzing thermogravimetric data obtained at different heating rates, key kinetic parameters can be determined. Isoconversional kinetic analysis allows for the calculation of the activation energy (Eₐ) of the cyclization process without assuming a specific reaction model.

Research has determined the kinetic parameters for this reaction, providing insight into its mechanism and stability under thermal stress. The activation energy for the solid-state cyclization of L-alanyl-L-leucine is notably influenced by the extent of conversion, indicating a complex kinetic process.

Kinetic ParameterValueMethodReference
Mean Activation Energy (Eₐ)158 ± 6 kJ/molIsoconversional Kinetics (Friedman) nih.govresearchgate.net
Reaction ModelAutocatalysis (Prout-Tompkins equation)Model-fitting nih.govresearchgate.net

This table presents the kinetic parameters for the solid-state cyclization of L-alanyl-L-leucine.

The autocatalytic nature of the reaction, as described by the Prout-Tompkins model, suggests that the formation of the product, cyclo(Ala-Leu), facilitates the conversion of the remaining linear dipeptide. This could be due to changes in the crystal lattice or the creation of reactive interfaces as the reaction proceeds. The sequence of amino acid residues has been shown to affect the thermal properties and activation energy of cyclization reactions in dipeptides.

Advanced Research Applications and Future Directions for L Alanyl L Leucine

Elucidation of Roles in Cellular Homeostasis and Nutrient Sensing Mechanisms

L-Alanyl-L-Leucine serves as a direct source of L-leucine, an essential branched-chain amino acid (BCAA) that is a pivotal regulator of cellular homeostasis and nutrient sensing. researchgate.net The primary mechanism through which leucine (B10760876) exerts its effects is the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov mTOR, specifically the mTOR Complex 1 (mTORC1), is a central kinase that controls cell growth, proliferation, protein synthesis, and metabolism in response to nutrient availability. nih.govresearchgate.net

When L-Alanyl-L-Leucine is hydrolyzed, the released L-leucine acts as a key signaling molecule, indicating nutrient abundance. This triggers the activation of mTORC1 through a complex process involving Rag GTPases located on the lysosomal surface. nih.gov Leucyl-tRNA synthetase (LRS) has been identified as a sensor for intracellular leucine levels, directly interacting with Rag GTPases to promote mTORC1 activation. nih.govnih.gov Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate protein synthesis and other anabolic processes. researchgate.netnih.gov

Beyond mTORC1, leucine derived from L-Alanyl-L-Leucine can influence other nutrient-sensing pathways. Studies have shown that leucine can modify the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor that governs metabolic homeostasis. nih.govnih.gov Leucine availability also affects the general control non-depressible kinase 2 (GCN2) pathway, which responds to amino acid deprivation to regulate protein translation. nih.gov The interplay between these pathways is crucial for maintaining cellular energy balance and adapting to changing nutrient conditions.

Table 1: Key Cellular Components in L-Leucine Sensing and Signaling

ComponentTypeFunction in Nutrient Sensing
mTORC1 Protein Kinase ComplexCentral regulator of cell growth and metabolism, activated by leucine. nih.govnih.gov
Rag GTPases GTP-binding proteinsMediate amino acid-dependent activation of mTORC1 at the lysosome. nih.gov
Leucyl-tRNA synthetase (LRS) EnzymeSenses intracellular leucine levels and activates the Rag complex. nih.govnih.gov
S6K1 and 4E-BP1 mTORC1 SubstratesKey downstream targets that regulate protein synthesis. nih.gov
AMPK Protein KinaseCellular energy sensor, its signaling can be modified by leucine. nih.govnih.gov

Application in the Design and Study of Peptide Mimetics and Analogues with Modified Biological Properties

The structural and functional properties of L-Alanyl-L-Leucine make it a valuable component in the design of peptide mimetics and analogues. Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency.

One common strategy involves the substitution of L-amino acids with their D-isomers. Incorporating a D-amino acid, such as in D-Alanyl-L-Leucine, can significantly increase a peptide's resistance to proteases. nih.gov This is because proteases are typically stereospecific for L-amino acids. This modification can prolong the half-life of a peptide therapeutic in the body. For example, researchers have improved a peptide's design by changing L-amino acids into D-amino acids, which decreased its sensitivity to proteases and lowered its propensity for hydrolysis. nih.gov

Investigations into Neurobiological Contexts and Central Nervous System Effects

Research has demonstrated that leucine, and by extension dipeptides like L-Alanyl-L-Leucine that deliver it, can cross the blood-brain barrier and exert effects within the central nervous system (CNS). The CNS is a critical site for the regulation of energy balance, food intake, and glucose homeostasis. nih.gov

Studies involving direct administration of leucine into the brain have shown that it can suppress food intake. researchgate.net This effect is mediated through the activation of mTOR signaling in hypothalamic nuclei, which are key brain regions involved in energy regulation. nih.govfrontiersin.org For instance, leucine treatment in the hypothalamus has been shown to increase the expression of pro-opiomelanocortin (POMC), a precursor to anorexigenic peptides, and decrease the expression of neuropeptide Y (NPY), an orexigenic peptide. frontiersin.org

Beyond energy balance, leucine metabolism is important for neurotransmitter synthesis. Leucine participates in the "glutamate-branch amino acid cycle" between neurons and astrocytes, contributing to the de novo synthesis of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. frontiersin.org This process helps to prevent the toxic accumulation of high glutamate concentrations. frontiersin.org Leucine has also been investigated for its role in promoting axonal outgrowth and regeneration after injury, an effect also linked to the activation of the mTOR pathway. researchgate.netnih.gov Research has shown that L-leucine treatment can improve functional recovery after spinal cord injury in animal models. nih.gov

Table 2: Summary of L-Leucine's Effects on the Central Nervous System

CNS EffectMediating Pathway/MechanismResearch Finding
Suppression of Food Intake Hypothalamic mTOR signalingCentral administration of leucine decreases food intake and body weight. researchgate.netresearchgate.net
Neurotransmitter Synthesis Glutamate-BCAA cycleLeucine provides amino groups for the de novo synthesis of glutamate. frontiersin.org
Axonal Regeneration mTOR pathway activationL-leucine promotes axonal outgrowth and functional recovery after CNS injury. researchgate.netnih.gov

Strategic Integration of L-Alanyl-L-Leucine into Novel Peptide Sequences for Targeted Research

The dipeptide L-Alanyl-L-Leucine is a strategic building block for creating novel peptide sequences with specific research applications. Its inclusion can confer particular structural and functional characteristics to a newly designed peptide. For example, leucine-rich repeat proteins, which contain recurring leucine residues, can be designed to bind specific ligands with high affinity, making them candidates for the development of biosensors. nih.gov

In the field of antimicrobial peptide (AMP) research, the addition of leucine residues has been shown to significantly enhance antibacterial and anticancer activities. nih.govresearchgate.net A study on a brevinin-1 (B586460) peptide demonstrated that adding an L-leucine residue to the sequence increased its potency against Gram-positive bacteria by approximately tenfold. nih.gov The increased hydrophobicity contributed by the leucine residue is thought to facilitate the peptide's interaction with and disruption of microbial cell membranes. nih.gov

Furthermore, deep learning and machine learning models are being used to predict features that distinguish certain peptide types, such as anticancer peptides. These models have identified leucine content as a significant feature, alongside properties like hydrophobicity and secondary structure. nih.gov This computational approach allows for the rational design of new peptide sequences where L-Alanyl-L-Leucine could be strategically placed to optimize for a desired biological function.

Emerging Methodologies and Interdisciplinary Approaches in Peptide Research

The field of peptide research is rapidly evolving, driven by new methodologies and interdisciplinary collaborations. The study of dipeptides like L-Alanyl-L-Leucine benefits significantly from these advancements.

Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing peptide drug discovery. mdpi.com Deep learning models are now used to predict the biological activity and toxicity of peptides, screen large virtual libraries, and design novel peptide sequences with desired properties. nih.govmdpi.comuwaterloo.ca These computational tools can accelerate the identification of promising lead candidates, including those containing L-Alanyl-L-Leucine, for further experimental validation.

Advanced Screening Techniques: High-throughput screening methods, such as phage display, allow for the rapid discovery of novel peptides that bind to specific targets. mdpi.com This technique involves creating vast libraries of peptides displayed on the surface of bacteriophages, which can then be screened for binding affinity against a protein of interest. nih.gov These methods can be used to identify novel peptide sequences incorporating L-Alanyl-L-Leucine with high therapeutic potential.

Interdisciplinary Approaches: The convergence of chemistry, biology, and computational science is fostering innovative approaches to peptide research. For instance, the development of proteolysis-targeting chimeras (PROTACs) represents a novel therapeutic strategy. nih.gov These molecules are designed to specifically target and degrade disease-causing proteins. Peptides, due to their versatility, can be used as the moiety that targets the protein of interest, opening up new avenues for creating highly specific drugs derived from sequences that could include L-Alanyl-L-Leucine.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for quantifying L-alanine in biological samples, and how do they address sensitivity challenges in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope-labeled internal standards is the gold standard for quantifying L-alanine in tissues, plasma, or food products. The use of multiple reaction monitoring (MRM) mode allows detection limits as low as 10<sup>−9</sup> g by targeting specific ion transitions (e.g., m/z 89 → 44 for L-alanine). Critical steps include sample deproteinization, derivatization (if required), and validation via standard curves to account for matrix effects. Creative Proteomics highlights workflows incorporating KEGG pathway analysis to contextualize metabolic data .

Q. How can researchers distinguish L-alanine from its stereoisomers or structurally similar metabolites in spectroscopic studies?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy combined with X-ray crystallography resolves stereochemical ambiguities. For example, the characteristic C=O stretching (∼1750 cm<sup>−1</sup>) and NH bending (∼1550 cm<sup>−1</sup>) in L-alanine differ from D-alanine due to crystal packing effects. Evidence from tripeptide charge density studies (e.g., L-alanyl-L-prolyl-L-alanine) shows that high-resolution synchrotron X-ray data (100 K) can distinguish bond critical points (BCPs) and hydrogen-bonding networks unique to L-forms .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in L-alanine's role in sodium ion (Na<sup>+</sup>) absorption across polarized epithelial tissues under pathological conditions?

  • Methodological Answer : Ussing chamber assays with stripped jejunal mucosa demonstrated that 20 mM L-alanine enhances Na<sup>+</sup> absorption in healthy tissues (ΔJNa = 2.5 ± 0.4 µeq/cm<sup>2</sup>/hr) but not in coronavirus-infected models (ΔJNa = 1.1 ± 0.3 µeq/cm<sup>2</sup>/hr). Contradictions arise from pathogen-induced downregulation of SLC6A19 transporters. Co-administration with D-glucose (30 mM) restores synergistic absorption (ΔJNa = 4.1 ± 0.3 µeq/cm<sup>2</sup>/hr), suggesting compensatory pathways .

Q. How does L-alanine incorporation influence the secondary structure and self-assembly of block copolymers for drug delivery systems?

  • Methodological Answer : L-Alanine’s methyl side chain stabilizes α-helical conformations in polypeptides via van der Waals interactions, as shown in ethylene glycol-L-alanine copolymers. Circular dichroism (CD) spectra (190–250 nm) quantify helicity, while small-angle X-ray scattering (SAXS) reveals nanophase separation (e.g., 10–20 nm domains). Advanced designs use controlled radical polymerization (RAFT) to tune hydrophobicity, critical for micelle formation in pH-responsive drug carriers .

Q. What computational and experimental approaches validate the electron-density distribution in L-alanyl-L-leucyl-containing peptides?

  • Methodological Answer : High-resolution X-ray datasets (e.g., 0.8 Å) analyzed via Quantum Theory of Atoms in Molecules (QTAIM) identify bond paths and Laplacian profiles. For L-alanyl-L-leucyl, the C–N bond critical point (ρ = 1.8 eÅ<sup>−3</sup>) and negative Laplacian (∇<sup>2</sup>ρ = −15 eÅ<sup>−5</sup>) confirm covalent character. Invariom modeling refines aspherical scattering factors, reducing residuals (R1 < 0.03) compared to spherical approximations .

Data Contradiction Analysis

Q. Why do studies report conflicting results on L-alanine’s effect on ketosis-induced hypoglycemia?

  • Resolution : Acute ketosis lowers blood glucose via L-alanine depletion (from 0.8 ± 0.2 mM to 0.3 ± 0.1 mM), as shown in human trials. However, L-alanine supplementation (5 g/kg) paradoxically exacerbates hypoglycemia in some models due to competitive inhibition of gluconeogenic enzymes (e.g., pyruvate carboxylase). Discrepancies stem from dosage timing and interspecies variations in alanine transaminase (ALT) activity .

Methodological Tables

Technique Application Key Parameters Reference
LC-MS/MS (MRM mode)Absolute quantification of L-alanineLOD: 10<sup>−9</sup> g; Precision: ≤10% RSD
Synchrotron X-ray diffractionElectron-density mapping in peptidesResolution: 0.8 Å; R-factor: <0.03
Ussing chamber assayIon transport kinetics in epithelial tissuesΔJNa (µeq/cm<sup>2</sup>/hr)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.